N-(2-butoxyphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide
Overview
Description
N-(2-butoxyphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide, commonly known as BFT, is a compound that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of BFT is not fully understood, but it is believed to involve the inhibition of angiogenesis and the suppression of inflammation. BFT has also been found to modulate the expression of various proteins, including matrix metalloproteinases and vascular endothelial growth factor.
Biochemical and Physiological Effects:
BFT has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve cognitive function. BFT has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
BFT has several advantages for lab experiments, including its high potency, low toxicity, and good solubility in water. However, one limitation of BFT is its relatively short half-life, which may limit its effectiveness in certain experiments.
Future Directions
There are several potential future directions for research on BFT. One area of interest is the development of BFT derivatives with improved pharmacological properties. Another potential direction is the investigation of BFT's potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of BFT and its potential applications in scientific research.
Conclusion:
In conclusion, BFT is a compound that has shown great potential for its applications in scientific research. Its synthesis method is efficient and reliable, and it exhibits a wide range of biological activities. BFT has been found to have anti-inflammatory, anti-tumor, and neuroprotective effects, and it has several advantages for lab experiments. However, further research is needed to fully understand the mechanism of action of BFT and its potential applications in scientific research.
Scientific Research Applications
BFT has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. BFT has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
properties
IUPAC Name |
N-(2-butoxyphenyl)-2-[5-(2-fluorophenyl)tetrazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2/c1-2-3-12-27-17-11-7-6-10-16(17)21-18(26)13-25-23-19(22-24-25)14-8-4-5-9-15(14)20/h4-11H,2-3,12-13H2,1H3,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCJNWOBWVQQNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)CN2N=C(N=N2)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-butoxyphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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